3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(1-Benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with malonic acid derivatives under acidic conditions. Subsequent steps may include nitration, amidation, and further functional group modifications to introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Benzofuran derivatives have shown potential as antimicrobial and antifungal agents. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has indicated that benzofuran derivatives exhibit anti-inflammatory, anticancer, and antioxidant properties. These properties suggest potential therapeutic applications in treating various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for developing new materials and products.
Mechanism of Action
The mechanism by which 3-(1-benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, the compound may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Nitrophenyl derivatives: Compounds containing nitrophenyl groups exhibit similar reactivity and biological activities.
Uniqueness: 3-(1-Benzofuran-2-amido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of benzofuran and nitrophenyl groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-23(20-13-14-5-1-3-7-18(14)32-20)26-21-17-6-2-4-8-19(17)33-22(21)24(29)25-15-9-11-16(12-10-15)27(30)31/h1-13H,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZNKSMDFDGAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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